molecular formula C10H10ClN3O B11810683 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11810683
M. Wt: 223.66 g/mol
InChI Key: OGNRVJIOGLXJKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of 4-chloroaniline with ethyl amidoxime under specific conditions. The reaction is carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures. The process involves the formation of the oxadiazole ring through cyclization and subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(12)3-4-8(7)11/h3-5H,2,12H2,1H3

InChI Key

OGNRVJIOGLXJKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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